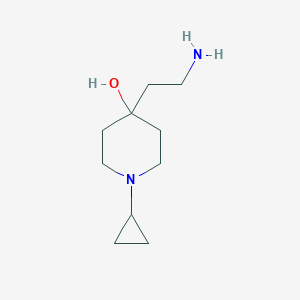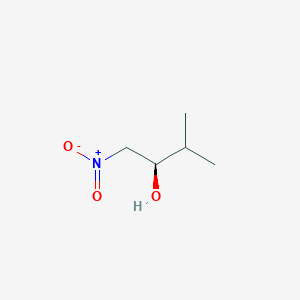
(R)-3-Methyl-1-nitrobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methyl-1-nitrobutan-2-ol is an organic compound with the molecular formula C5H11NO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-1-nitrobutan-2-ol typically involves the nitration of ®-3-Methyl-2-butanol. One common method is the reaction of ®-3-Methyl-2-butanol with nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-3-Methyl-1-nitrobutan-2-ol may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced separation techniques, such as chiral chromatography, is also common to isolate the desired enantiomer from the reaction mixture.
Types of Reactions:
Oxidation: ®-3-Methyl-1-nitrobutan-2-ol can undergo oxidation reactions to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The hydroxyl group in ®-3-Methyl-1-nitrobutan-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Nitro ketones.
Reduction: Amines.
Substitution: Various substituted nitro alcohols.
Scientific Research Applications
®-3-Methyl-1-nitrobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Methyl-1-nitrobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-3-Methyl-1-nitrobutan-2-ol: The enantiomer of ®-3-Methyl-1-nitrobutan-2-ol, with similar chemical properties but different biological activity due to its chirality.
3-Methyl-2-nitrobutanol: A structural isomer with different reactivity and applications.
2-Nitro-2-methylpropanol: Another nitro alcohol with distinct chemical behavior.
Uniqueness: ®-3-Methyl-1-nitrobutan-2-ol is unique due to its specific chiral configuration, which can lead to different interactions in biological systems compared to its enantiomer or other similar compounds. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R)-3-methyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3/t5-/m0/s1 |
InChI Key |
KJTQHXTUICAYHG-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@H](C[N+](=O)[O-])O |
Canonical SMILES |
CC(C)C(C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


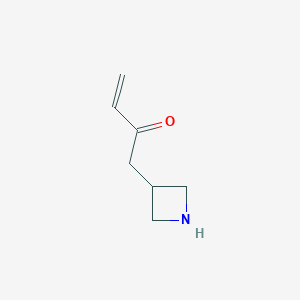
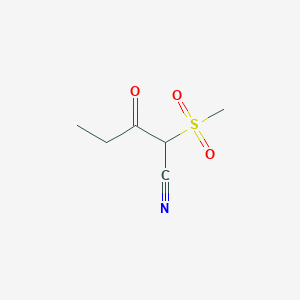
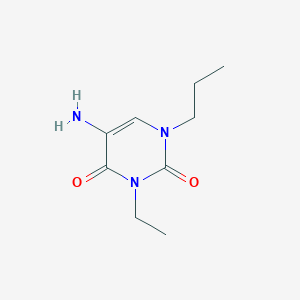
![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
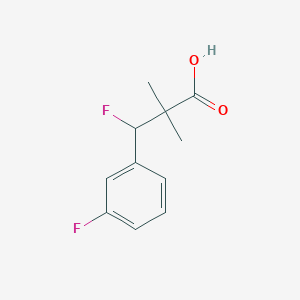
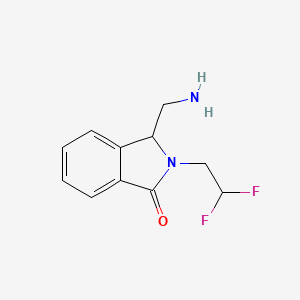
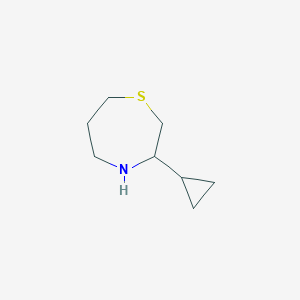
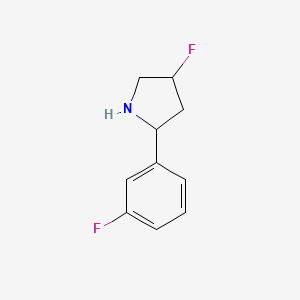
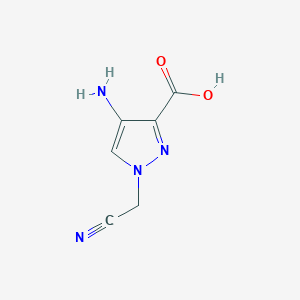
![3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid](/img/structure/B13176375.png)
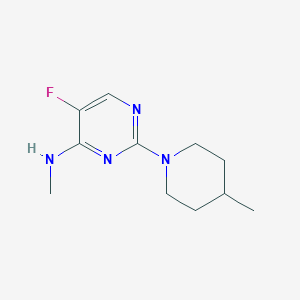
![3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile](/img/structure/B13176381.png)
